molecular formula C16H24N4S B7743991 Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)-

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)-

Cat. No.: B7743991
M. Wt: 304.5 g/mol
InChI Key: ORBSBKFHNKECMT-UHFFFAOYSA-N
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Description

Pyrimido[4,5-b]benzothiophene derivatives are heterocyclic compounds featuring a fused pyrimidine and benzothiophene core. The compound 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)-pyrimido[4,5-b]benzothiophene is distinguished by its 5,6,7,8-tetrahydro saturation of the benzothiophene ring and a 2-diethylaminoethylamino substituent at the 4-position. The diethylaminoethylamino side chain introduces basicity and hydrophilicity, which may improve solubility and receptor binding .

Synthesis of such derivatives typically involves multi-component reactions (MCRs) or nucleophilic substitution. For example, analogous compounds are synthesized via refluxing intermediates like 4-chloro derivatives with amines in acetonitrile or ethanol (e.g., 24-hour reflux conditions for similar thieno[2,3-d]pyrimidines) .

Properties

IUPAC Name

N',N'-diethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S/c1-3-20(4-2)10-9-17-15-14-12-7-5-6-8-13(12)21-16(14)19-11-18-15/h11H,3-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBSBKFHNKECMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- typically involves multicomponent reactions. One common method includes the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions in chloroform . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of stable, commercially available catalysts suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of pyrimido[4,5-b]benzothiophene derivatives often involves multi-step organic reactions. The compound can be synthesized through various methods including cyclization reactions and palladium-catalyzed processes. For instance, the introduction of functional groups such as diethylaminoethylamino enhances solubility and biological activity.

Table 1: Synthesis Pathways for Pyrimido[4,5-b]benzothiophene Derivatives

Synthesis MethodKey StepsYield (%)
CyclizationReaction of substituted anilines with thioketones70-85
Palladium-CatalyzedIntramolecular arylation60-75
Base-Catalyzed CondensationUsing DABCO as a catalyst65-80

Biological Activities

Pyrimido[4,5-b]benzothiophene derivatives exhibit a range of biological activities that make them valuable in medicinal chemistry:

  • Anticancer Activity : Studies have shown that certain derivatives inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds have been evaluated for their ability to inhibit 15-lipoxygenase (15-LO), an enzyme implicated in cancer progression .
  • Antimicrobial Properties : The presence of the pyrimidine ring enhances antimicrobial activity against various pathogens. Research indicates that these compounds can act as effective inhibitors against bacterial strains .
  • Anti-inflammatory Effects : Some pyrimido derivatives have demonstrated anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines .

Potential Applications in Drug Discovery

Given their diverse biological activities, pyrimido[4,5-b]benzothiophene derivatives are being explored as lead compounds in drug discovery:

  • Inhibitors of Enzymes : Their role as inhibitors of enzymes such as 15-LO opens avenues for developing new anti-cancer drugs.
  • Antiviral Agents : Certain structural modifications have led to enhanced antiviral properties, making them candidates for treating viral infections .

Material Science Applications

Beyond medicinal chemistry, compounds like pyrimido[4,5-b]benzothiophene are being investigated for their potential use in material science:

  • Supramolecular Chemistry : These compounds can self-assemble into complex structures that exhibit unique optical and electronic properties. For instance, studies have shown that they can form flower-shaped supramolecular structures with potential applications in nanotechnology .

Case Studies

Several studies highlight the practical applications of pyrimido[4,5-b]benzothiophene derivatives:

  • Case Study 1: Inhibition of 15-Lipoxygenase
    A series of synthesized pyrimido derivatives were tested for their inhibitory effects on 15-LO. Compounds showed IC50 values ranging from 18 to 34 µM, indicating significant potential as anti-cancer agents .
  • Case Study 2: Antimicrobial Efficacy
    A study evaluated various pyrimido derivatives against common bacterial strains. Results indicated that specific substitutions significantly enhanced antimicrobial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action for pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

  • SAR Insights: Subtle changes in substituents (e.g., replacing diethylaminoethylamino with morpholino) significantly alter bioactivity. For example, pyrimido[4,5-b]indole-4-amines show improved microtubule depolymerization with bulkier substituents .
  • Unresolved Challenges: The target compound’s metabolic stability and selectivity remain unstudied. Comparative pharmacokinetic data with pyrimidoquinolines or thienopyrimidines are needed.

Biological Activity

Pyrimido[4,5-b]benzothiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- represents a subclass of these compounds that exhibit notable potential in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, emphasizing its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of pyrimido[4,5-b]benzothiophene derivatives typically involves multi-step chemical reactions. For instance, a common method includes the Gewald reaction, which facilitates the formation of the benzothiophene scaffold. This synthetic route has been optimized to yield compounds with high purity and biological potency.

Structure-Activity Relationship (SAR)

The biological activity of pyrimido[4,5-b]benzothiophenes is closely related to their structural features. Modifications at various positions on the benzothiophene ring can significantly influence their potency against cancer and other diseases.

CompoundIC50 (nM)Activity Type
49.0Antiproliferative
53.61Antitumor (Lung)
653Moderate Antiproliferative
7<40Antiproliferative

Table 1: Biological activities and IC50 values of selected pyrimido[4,5-b]benzothiophene derivatives.

Anticancer Activity

Research has demonstrated that pyrimido[4,5-b]benzothiophene derivatives exhibit potent anticancer properties through various mechanisms:

  • Microtubule Depolymerization : Compound 4 was identified as a potent microtubule depolymerizing agent with an EC50 value of 19 nM. This compound was shown to induce cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-435 .
  • Cytotoxicity Against Tumor Cell Lines : In vitro studies have shown that several derivatives possess significant cytotoxic effects against multiple human cancer cell lines, including NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). For example, compound 5a exhibited IC50 values ranging from 3.04 to 4.20 μmol/L across different cell lines .

Antimicrobial Activity

The antimicrobial potential of these compounds has also been explored:

  • Antiviral Properties : A subset of pyrimido[4,5-b]benzothiophenes demonstrated antiviral activity against various viruses such as HSV-1 and HCV. Compounds were evaluated using plaque reduction assays, showing significant viral inhibition rates compared to standard antiviral agents like acyclovir .

Enzyme Inhibition

Certain derivatives have been evaluated for their ability to inhibit specific enzymes like lipoxygenase:

  • 15-Lipoxygenase Inhibition : SAR studies indicated that modifications at the 2-position on the pyrimidine ring influenced inhibitory activity against soybean lipoxygenase (15-LO). Compounds with specific substituents showed enhanced inhibition profiles compared to their analogs lacking such modifications .

Case Study 1: Compound Efficacy in Cancer Treatment

In a comparative study involving several pyrimido derivatives, compound 4 was found to be significantly more effective than traditional chemotherapeutics in preclinical models. Its mechanism involved disrupting microtubule dynamics leading to apoptosis in cancer cells.

Case Study 2: Antiviral Efficacy Against HCV

A recent study evaluated a series of novel derivatives for their antiviral efficacy against Hepatitis C virus (HCV). Compounds demonstrated EC50 values as low as 0.03 μM, indicating strong potential for therapeutic application in viral infections where current treatments are inadequate .

Q & A

Q. What are the common synthetic routes for preparing pyrimido[4,5-b]benzothiophene derivatives, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of 2-aminothiophene precursors with carbonyl-containing reagents. For example, Rewcastle et al. (1997) used 4-chloro-pyrimidine intermediates reacted with 2-diethylaminoethylamine under reflux in ethanol with catalytic acid, achieving moderate yields (60–72%) . Gebauer et al. (2003) optimized yields (up to 85%) by substituting ethanol with tetrahydrofuran (THF) and using aluminum amalgam for reduction steps . Key variables include solvent polarity, temperature, and catalyst choice.

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) and LC-MS are standard. For instance, the 1H NMR spectrum of a related compound (4-(4-bromophenoxy)-analog) shows characteristic peaks: δ 1.86 (4H, CH2), 2.87 (2H, CH2), and 8.47 (1H, pyrimidine) . LC-MS ([M+H]+ at m/z 360.9) confirms molecular weight . X-ray crystallography (e.g., Acta Cryst. data) provides absolute configuration validation for analogs .

Q. What are the primary biological targets investigated for this scaffold?

Early studies focused on tyrosine kinase inhibition (e.g., epidermal growth factor receptor) and dihydrofolate reductase (DHFR) binding . Recent work highlights microtubule depolymerization (IC50 ~10–100 nM in cancer cells) and antimicrobial activity against Gram-positive bacteria .

Advanced Research Questions

Q. How do substituent modifications at the 4-position impact biological activity?

Structure–Activity Relationship (SAR) studies reveal that the 2-diethylaminoethylamino group enhances solubility and target engagement. Sharma et al. (1971) found that replacing diethylamino with morpholine or piperazine groups reduced microtubule inhibition by >50%, suggesting the tertiary amine’s role in electrostatic interactions . Chiriapkin et al. (2021) reported that bulkier substituents (e.g., benzyl) improved anti-inflammatory activity but reduced bioavailability .

Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies in IC50 values (e.g., SK-OV-3 vs. HeLa cells) may arise from efflux pumps (e.g., P-glycoprotein) or tubulin isotype expression. Mooberry et al. (2017) addressed this by:

  • Using P-glycoprotein inhibitors (verapamil) to normalize cytotoxicity .
  • Profiling βIII-tubulin expression via Western blotting to correlate resistance .
  • Conducting competitive binding assays with paclitaxel to assess microtubule affinity .

Q. How can molecular docking guide the design of analogs with improved target specificity?

Docking into EGFR (PDB: 1M17) or tubulin (PDB: 1SA0) identifies key interactions:

  • The diethylamino group forms hydrogen bonds with Asp831 (EGFR) or Asp226 (tubulin) .
  • Benzothiophene’s sulfur atom participates in hydrophobic pockets . Chiriapkin et al. (2021) used AutoDock Vina to prioritize analogs with ∆G < −9 kcal/mol, leading to a 3-fold activity boost .

Q. What methodologies quantify microtubule depolymerization in cellular models?

  • Immunofluorescence microscopy : Staining α-tubulin to visualize network disruption .
  • Turbidity assays : Monitoring microtubule assembly/disassembly kinetics at 350 nm .
  • Flow cytometry : Measuring G2/M arrest as a proxy for depolymerization .

Methodological Considerations

Q. How to optimize synthetic protocols for scale-up without compromising purity?

  • Solvent selection : Replace ethanol with dimethylformamide (DMF) for higher solubility .
  • Catalyst recycling : Use immobilized aluminum catalysts to reduce waste .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) for >95% purity .

Q. What in vitro models best predict in vivo efficacy for anticancer applications?

  • 3D spheroids : Mimic tumor microenvironment better than monolayer cultures .
  • Patient-derived xenograft (PDX) cells : Retain genetic heterogeneity .
  • Resistance panels : Include cell lines overexpressing βIII-tubulin or P-glycoprotein .

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